
(4-Cyclopropyl-3-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Cyclopropyl-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 1514473-85-8 . It has a molecular weight of 165.21 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 165.21 .Scientific Research Applications
Antidepressant-like Activity
One of the notable applications of compounds related to (4-Cyclopropyl-3-fluorophenyl)methanamine is in the development of antidepressants. A study by Sniecikowska et al. (2019) explored novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives showed robust antidepressant-like activity, evidenced by their ability to stimulate ERK1/2 phosphorylation and eliminate immobility in a rat model of depression, suggesting potential for these compounds in antidepressant drug development (Sniecikowska et al., 2019).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine, a related compound, has been utilized in transfer hydrogenation reactions. Karabuğa et al. (2015) synthesized this compound and employed it in the transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This research highlights the potential of such compounds in facilitating efficient chemical reactions (Karabuğa et al., 2015).
Synthesis of Ciproxifan
Ciproxifan, a histamine H3-receptor antagonist, is synthesized using a related compound, Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone. The synthesis process, as described by Stark (2000), involves a key reaction based on SNAr for acylated fluoroaromatics with additional cyclization, suggesting the utility of related compounds in synthesizing specific pharmacological agents (Stark, 2000).
Inhibitor of Met Kinase Superfamily
Compounds similar to this compound have been identified as selective inhibitors of the Met kinase superfamily. Schroeder et al. (2009) discussed the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds demonstrated tumor stasis in vivo, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Anti-Tubercular and Anti-Malarial Agents
A series of 4-alkylaminoaryl phenyl cyclopropyl methanones, closely related to this compound, were synthesized and tested for their antitubercular and antimalarial activities. Ajay et al. (2010) reported that several of these compounds exhibited significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating their potential use in treating tuberculosis and malaria (Ajay et al., 2010).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLSLBEJHPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

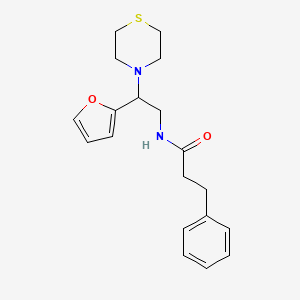

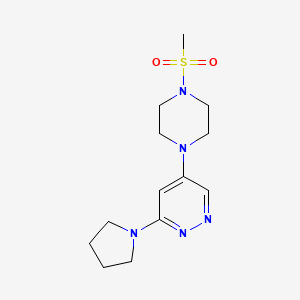
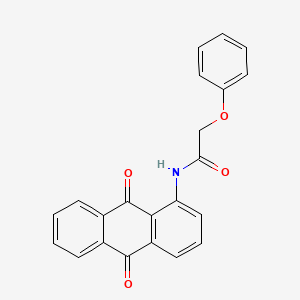
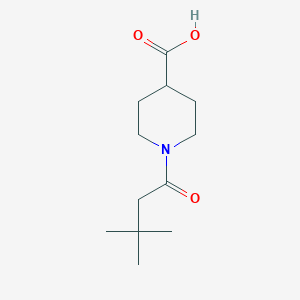

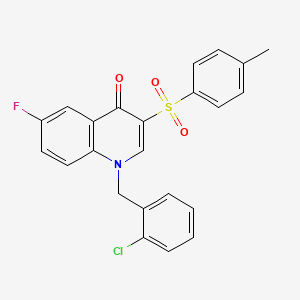
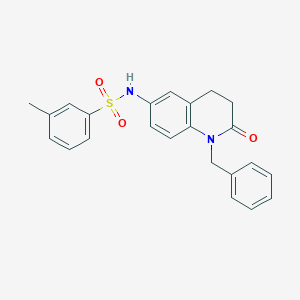
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
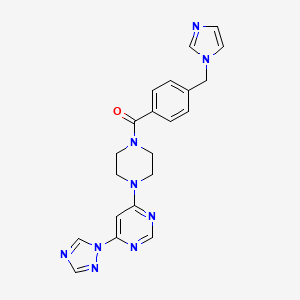
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
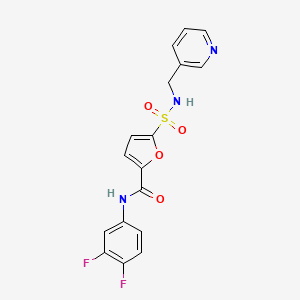
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)